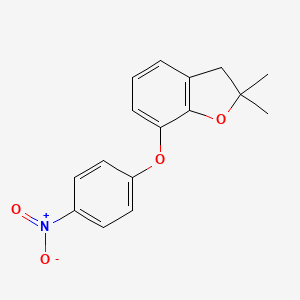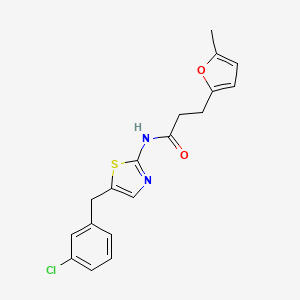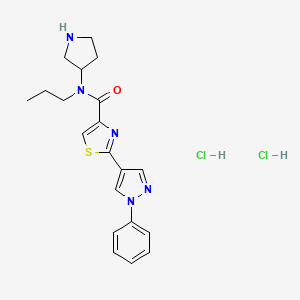![molecular formula C15H20N6O3 B2850381 2-(8-isobutyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 919743-67-2](/img/structure/B2850381.png)
2-(8-isobutyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(8-isobutyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a complex organic compound known for its diverse range of applications across various scientific disciplines
準備方法
Synthetic routes: The compound can be synthesized through a multi-step process involving the cyclization of intermediate molecules. Common starting materials include imidazole derivatives, purines, and acetic anhydride. Reaction conditions typically involve controlled temperatures, catalysts, and specific solvents to facilitate the desired transformations. Industrial production: On an industrial scale, the synthesis of 2-(8-isobutyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide may require optimization of reaction conditions to ensure high yield and purity. Large-scale reactors, continuous flow systems, and automated monitoring may be employed to achieve efficient production.
化学反応の分析
Types of reactions: The compound undergoes various reactions, including oxidation, reduction, and substitution reactions. Its unique structure allows for diverse chemical reactivity. Common reagents and conditions: Common reagents used in reactions involving this compound include strong oxidizing agents, reducing agents, and electrophiles/nucleophiles for substitution reactions. Conditions such as controlled pH, temperature, and solvent choice are crucial for achieving desired outcomes. Major products: Reactions can yield a range of products, depending on the specific conditions and reagents used. Oxidation and reduction may modify the functional groups, while substitution reactions could lead to derivatives with different substituents on the imidazo[2,1-f]purine ring.
科学的研究の応用
2-(8-isobutyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide finds applications in various fields: Chemistry: Used as a precursor in the synthesis of more complex molecules, and as a building block for designing new compounds with potential activity. Biology: Studied for its potential interactions with biological macromolecules such as proteins and DNA. Medicine: Explored for its therapeutic potential, including antiviral, anticancer, and anti-inflammatory properties. Industry: Utilized in the development of specialty chemicals, pharmaceuticals, and advanced materials.
作用機序
The mechanism of action of 2-(8-isobutyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide involves binding to specific molecular targets within cells. The imidazo[2,1-f]purine core may interact with enzymes, receptors, or nucleic acids, modulating their activity. This interaction can trigger a cascade of biochemical pathways, leading to the compound's observed effects. The specific molecular targets and pathways vary depending on the context of its application.
類似化合物との比較
Compared to other imidazo[2,1-f]purine derivatives, 2-(8-isobutyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is unique in its specific substituents and functional groups. Similar compounds, such as other imidazo[2,1-f]purine analogs, may share some properties but differ in their biological activity, chemical reactivity, and potential applications. Examples of similar compounds include 1,7-dimethylxanthine and 8-isobutyl-1,7-dimethyl-2,4-dioxo-3-methylimidazo[2,1-f]purine.
Overall, this compound is a fascinating compound with significant potential across multiple scientific domains.
特性
IUPAC Name |
2-[4,7-dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3/c1-8(2)5-19-9(3)6-20-11-12(17-14(19)20)18(4)15(24)21(13(11)23)7-10(16)22/h6,8H,5,7H2,1-4H3,(H2,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRNQGRDNGCXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2850298.png)
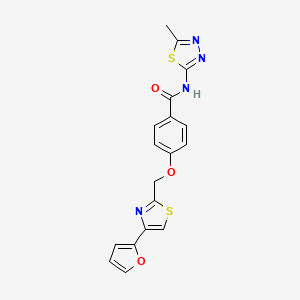
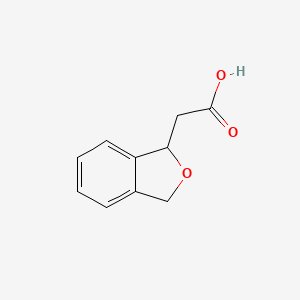
![N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methoxyimino)prop-1-en-1-yl]-4-(trifluoromethyl)aniline](/img/structure/B2850303.png)
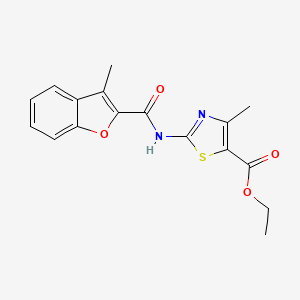
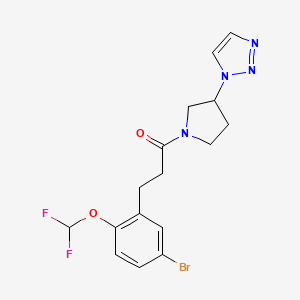
![dimethyl({[(3R)-pyrrolidin-3-yl]methyl})amine dihydrochloride](/img/structure/B2850313.png)
![1-(cyclopropanesulfonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2850314.png)
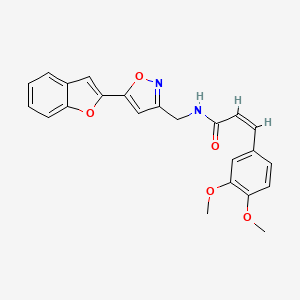
![1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2850316.png)
![Methyl N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2850317.png)
